molecular formula C16H22N2O2 B14187245 N-(4-tert-Butylphenyl)-4-oxopiperidine-1-carboxamide CAS No. 833491-44-4

N-(4-tert-Butylphenyl)-4-oxopiperidine-1-carboxamide

Katalognummer: B14187245
CAS-Nummer: 833491-44-4
Molekulargewicht: 274.36 g/mol
InChI-Schlüssel: FBFJBKMUGOAMHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-tert-Butylphenyl)-4-oxopiperidine-1-carboxamide is a chemical compound known for its unique structure and properties It features a piperidine ring, a tert-butylphenyl group, and a carboxamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-Butylphenyl)-4-oxopiperidine-1-carboxamide typically involves the reaction of 4-tert-butylphenylamine with 4-oxopiperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-tert-Butylphenyl)-4-oxopiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenyl group or the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-tert-Butylphenyl)-4-oxopiperidine-1-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-tert-Butylphenyl)-4-oxopiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in pain and inflammation pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the piperidine and carboxamide functionalities.

    N-(4-tert-Butylphenyl)hydroxylamine: Contains the tert-butylphenyl group and an amine functionality but differs in the overall structure.

Uniqueness

N-(4-tert-Butylphenyl)-4-oxopiperidine-1-carboxamide is unique due to its combination of a piperidine ring, a tert-butylphenyl group, and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Eigenschaften

CAS-Nummer

833491-44-4

Molekularformel

C16H22N2O2

Molekulargewicht

274.36 g/mol

IUPAC-Name

N-(4-tert-butylphenyl)-4-oxopiperidine-1-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)12-4-6-13(7-5-12)17-15(20)18-10-8-14(19)9-11-18/h4-7H,8-11H2,1-3H3,(H,17,20)

InChI-Schlüssel

FBFJBKMUGOAMHE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.